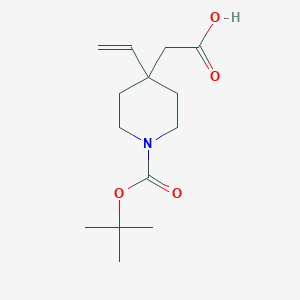

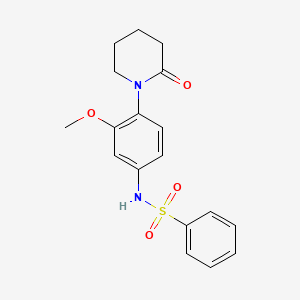

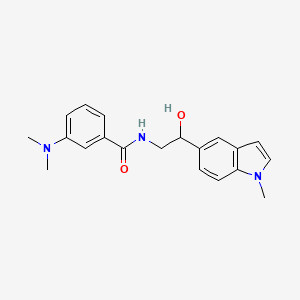

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide, is a complex molecule that appears to be derived from nicotinamide derivatives and pyrazole compounds. The synthesis and characteristics of related compounds have been explored in various studies, which provide insights into the potential methods of synthesis and properties of such compounds.

Synthesis Analysis

The synthesis of related nicotinamide derivatives has been documented. For instance, 5-Bromo-nicotinic acid, a precursor to the compound of interest, can be chlorinated with thionyl chloride (SOCl2) to produce 5-Bromo-nicotinate with a high yield of 90%. Subsequently, 5-Bromo-nicotinamide is prepared from 5-Bromo-nicotinate using ammonium aqueous at low temperatures, yielding 79%. Finally, 5-Bromo-nicotinonitrile is obtained from 5-Bromo-nicotinamide using phosphorus oxychloride (POCl3) as an oxidant through a reflux reaction at 110°C with a 68% yield. The total yield of this method exceeds 48% .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, has been studied. These molecules crystallize as almost planar structures and are held together by intermolecular hydrogen bonding. The dichloro compound, in particular, shows specific carbon-chlorine bond distances, indicating the precise molecular geometry of these types of compounds .

Chemical Reactions Analysis

The synthesis of pyrazole derivatives, which are likely related to the pyrazole moiety in the compound of interest, has been achieved through a novel and efficient route. The preparation of pyrazole bromide, an intermediate, from potassium tricyanomethanide is accomplished in two steps with good yield. This process includes a selective Sandmeyer reaction on the corresponding diaminopyrazole, which is a key step for the versatile synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide are not detailed in the provided papers, the studies on related compounds offer some insights. The characterization of intermediates and target products in the synthesis of nicotinamide derivatives is typically performed using Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR), which are essential tools for determining various physical and chemical properties . Additionally, the crystalline structure and intermolecular interactions, such as hydrogen bonding, play a significant role in the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Molecular Assembly and Crystal Engineering

Studies on molecular assemblies and crystal engineering have utilized similar compounds to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide, focusing on the structural evaluation of nicotinamide and related molecules. Research into the crystal lattice energetic features and basic recognition patterns has revealed insights into the interactions between these compounds and their applications in crystal engineering. For example, analysis of interaction networks in cocrystals containing nicotinamide derivatives has shown the relative affinity of COOH and OH groups toward N-donor compounds, emphasizing the role of proton acceptors in heterocyclic compounds within a crystal lattice (Jarzembska et al., 2017).

Pharmacological Importance and Metabolism

Nicotinamide derivatives, including compounds structurally related to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide, have been studied for their pharmacological importance. Research on the utilization of nicotinamide derivatives by mammals, insects, and bacteria has contributed to understanding the metabolic pathways and biological activities of these compounds. Such studies have implications for developing therapeutic agents and understanding the metabolic conversion of these compounds in various organisms (Ellinger et al., 1947).

Insecticidal Activity

The synthesis and evaluation of novel compounds for their insecticidal activities have included molecules similar to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide. These studies have aimed to develop new insecticides by exploring the structure-activity relationships of various analogs. Some compounds have shown promising insecticidal activities against pests like the diamondback moth, highlighting the potential for developing new pesticides based on the structural framework of nicotinamide derivatives (Qi et al., 2014).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the formation of multicomponent crystals and supramolecular arrays involving nicotinamide and isonicotinamide with various aromatic dicarboxylic acids. These studies have provided insights into the stabilization mechanisms of such multicomponent systems and their potential applications in designing new materials with specific properties. The formation of water-bridged assemblies and hydrogen-bonded networks in these systems highlights the versatility of nicotinamide derivatives in supramolecular chemistry (Das et al., 2011).

Wirkmechanismus

Target of action

Pyrazole and imidazole derivatives are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of action

The mode of action of these compounds often involves interactions with enzymes or receptors in the body. For example, some compounds might inhibit a particular enzyme, thereby disrupting a biochemical pathway and leading to therapeutic effects .

Biochemical pathways

The specific biochemical pathways affected by these compounds can vary widely and are often related to the specific targets of the compounds. For example, some compounds might affect pathways related to inflammation, cancer, or bacterial growth .

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary depending on their structure and functional groups. Some compounds might be highly soluble in water and other polar solvents, which can affect their absorption and distribution .

Result of action

The molecular and cellular effects of these compounds can include changes in enzyme activity, gene expression, cell growth, and other cellular processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Eigenschaften

IUPAC Name |

5-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN6O/c1-22-9-11(6-21-22)14-13(18-2-3-19-14)8-20-15(23)10-4-12(16)7-17-5-10/h2-7,9H,8H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYUDHGKFDQHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2541183.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)

![8-(4-ethoxyphenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541191.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541192.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)